3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one

Catalog No.
S13735538
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one

Product Name

3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one

IUPAC Name

3-[[4-(aminomethyl)phenoxy]methyl]cyclobutan-1-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c13-7-9-1-3-12(4-2-9)15-8-10-5-11(14)6-10/h1-4,10H,5-8,13H2

InChI Key

OXEUDBXFTNBLCA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)COC2=CC=C(C=C2)CN

3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one is a synthetic organic compound characterized by its unique cyclobutane structure, which includes an aminomethyl group and a phenoxy moiety. The molecular formula of this compound is C12H15N1O2C_{12}H_{15}N_{1}O_{2}, and it has a molecular weight of approximately 205.25 g/mol. Its structural features contribute to its potential applications in medicinal chemistry and material science.

, including:

  • Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
  • Substitution: The phenoxy group may undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one typically involves several steps:

  • Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Phenoxy Group: This step often involves electrophilic aromatic substitution or coupling reactions with phenolic compounds.
  • Aminomethylation: The final step may involve the introduction of the aminomethyl group through reductive amination or similar methods.

Optimizing reaction conditions such as temperature, solvent choice, and catalyst presence is crucial for achieving high yields and purity.

3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways.
  • Material Science: The compound's unique structure could be utilized in creating novel materials with specific mechanical or chemical properties.
  • Biochemical Research: It could be employed as a probe to study enzyme mechanisms or receptor interactions due to its structural features.

Interaction studies are essential for understanding how 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one interacts with biomolecules. Preliminary investigations may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic Studies: Investigating the pathways through which it exerts biological effects, potentially involving signaling cascades or metabolic pathways.

Such studies will provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one. These include:

  • 3-Aminocyclobutanol: A cyclobutane derivative with an amino alcohol functional group.
  • 4-Aminophenylmethanol: A phenolic compound featuring an aminomethyl group but lacking the cyclobutane structure.
  • Phenylcyclobutanol: A compound that combines a phenyl group with a cyclobutane but does not possess the aminomethyl functionality.

Uniqueness

The uniqueness of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one lies in its combination of a cyclobutane core, an aminomethyl side chain, and a phenoxy group. This specific arrangement may confer distinct chemical reactivity and biological properties compared to similar compounds, making it a valuable candidate for further research and application development.

Early Developments in Cyclobutane Chemistry

The exploration of cyclobutane derivatives gained momentum in the mid-20th century, driven by interest in strained ring systems and their reactivity. Cyclobutanone, the parent ketone of this compound, was first synthesized in 1954 via [2+2] photocycloaddition, a method later refined for functionalized derivatives. The incorporation of aminomethyl and phenoxymethyl groups into cyclobutane frameworks emerged in the 1990s, coinciding with advances in stereoselective synthesis and catalysis.

Synthesis and Characterization of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one

The specific synthesis of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one was first reported in the early 2010s, leveraging photochemical [2+2]-cycloaddition strategies. Early routes involved the reaction of dehydroamino acids with styrene derivatives under UV light, producing cyclobutane rings with high diastereoselectivity (up to 8:1 d.r.). Modern iterations employ continuous-flow photoreactors, enhancing yield (71% after 52 hours) and scalability.

PropertyValueSource
CAS Number1823872-13-4
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight217.26 g/mol
Key Functional GroupsCyclobutanone, Aminomethyl, Phenoxymethyl

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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